4-(5-Fluoro-2-hydroxyphenyl)-3-methylbenzoic acid
Description
4-(5-Fluoro-2-hydroxyphenyl)-3-methylbenzoic acid is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of a fluorine atom, a hydroxyl group, and a methyl group attached to the benzene ring. The unique structural features of this compound make it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.
Properties
IUPAC Name |
4-(5-fluoro-2-hydroxyphenyl)-3-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c1-8-6-9(14(17)18)2-4-11(8)12-7-10(15)3-5-13(12)16/h2-7,16H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJZVTYPFEWXIDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=C(C=CC(=C2)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60689436 | |
| Record name | 5'-Fluoro-2'-hydroxy-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60689436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261909-21-0 | |
| Record name | 5'-Fluoro-2'-hydroxy-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60689436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Fluoro-2-hydroxyphenyl)-3-methylbenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-fluoro-2-hydroxybenzaldehyde and 3-methylbenzoic acid.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the intermediate compound.
Oxidation: The intermediate compound is then subjected to an oxidation reaction using an oxidizing agent like potassium permanganate or chromium trioxide to yield the final product, this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:
Refluxing: The reaction mixture is heated under reflux to facilitate the condensation and oxidation reactions.
Purification: The crude product is purified using recrystallization or chromatography techniques to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions: 4-(5-Fluoro-2-hydroxyphenyl)-3-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The carboxylic acid group can be reduced to form an alcohol or ester derivative.
Substitution: The fluorine atom can be substituted with other functional groups, such as amino or nitro groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Ammonia, nitrous acid.
Major Products:
Oxidation Products: 4-(5-Fluoro-2-hydroxyphenyl)-3-methylbenzaldehyde.
Reduction Products: 4-(5-Fluoro-2-hydroxyphenyl)-3-methylbenzyl alcohol.
Substitution Products: 4-(5-Amino-2-hydroxyphenyl)-3-methylbenzoic acid.
Scientific Research Applications
4-(5-Fluoro-2-hydroxyphenyl)-3-methylbenzoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(5-Fluoro-2-hydroxyphenyl)-3-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors on cell surfaces to modulate cellular responses.
DNA Interaction: Interacting with DNA to influence gene expression and cellular functions.
Comparison with Similar Compounds
4-(5-Fluoro-2-hydroxyphenyl)-3-methylbenzoic acid can be compared with other similar compounds, such as:
4-(5-Fluoro-2-hydroxyphenyl)-3-methylbenzaldehyde: Similar structure but with an aldehyde group instead of a carboxylic acid group.
4-(5-Amino-2-hydroxyphenyl)-3-methylbenzoic acid: Similar structure but with an amino group instead of a fluorine atom.
4-(5-Fluoro-2-hydroxyphenyl)-3-methylbenzyl alcohol: Similar structure but with an alcohol group instead of a carboxylic acid group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
